

Molecular structure of 2-Chloro-2-ethoxyacetic acid ethyl ester

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Compound of Interest

Compound Name: 2-Chloro-2-ethoxyacetic acid ethyl ester

Cat. No.: B1585489

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An In-Depth Technical Guide to the Molecular Structure of **2-Chloro-2-ethoxyacetic acid ethyl ester**

Introduction

2-Chloro-2-ethoxyacetic acid ethyl ester, also known by its IUPAC name ethyl 2-chloro-2-ethoxyacetate, is an organic compound with the chemical formula $C_6H_{11}ClO_3$.^[1] It belongs to the class of alpha-chloro ethers and alpha-halo esters, functional groups that are valuable synthons in organic chemistry. The presence of a stereocenter at the alpha-carbon, along with the chloro, ethoxy, and ethyl ester groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, a representative synthetic approach, and the analytical techniques required for its structural elucidation.

Physicochemical and Computed Properties

A summary of the key properties of **2-Chloro-2-ethoxyacetic acid ethyl ester** is presented below. These properties are essential for its handling, purification, and characterization.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ ClO ₃	PubChem[1]
Molecular Weight	166.60 g/mol	PubChem[1]
CAS Number	34006-60-5	ECHA[2]
IUPAC Name	ethyl 2-chloro-2-ethoxyacetate	PubChem[1]
Appearance	Clear colorless to orange-brown liquid	Echemi[3]
Boiling Point	79 °C @ 12 Torr	Echemi[3]
Density	~1.1-1.2 g/cm ³	BOC Sciences[4], ChemicalBook[5]
Refractive Index	~1.425 - 1.4307	Echemi[3], ChemicalBook[5]
Monoisotopic Mass	166.0396719 Da	PubChem[1]
SMILES	CCOC(C(=O)OCC)Cl	BOC Sciences[4]
InChI Key	CCAITLKFIMPIT-UHFFFAOYSA-N	BOC Sciences[4]

Molecular Structure and Visualization

The structure features a central chiral carbon atom bonded to four different groups: a chlorine atom, an ethoxy group (-OCH₂CH₃), an ester group (-C(=O)OCH₂CH₃), and a hydrogen atom. This chirality means the molecule can exist as two enantiomers.

Caption: 2D Molecular Structure of **2-Chloro-2-ethoxyacetic acid ethyl ester**.

Synthetic Approach: Chlorination of Ethyl Ethoxyacetate

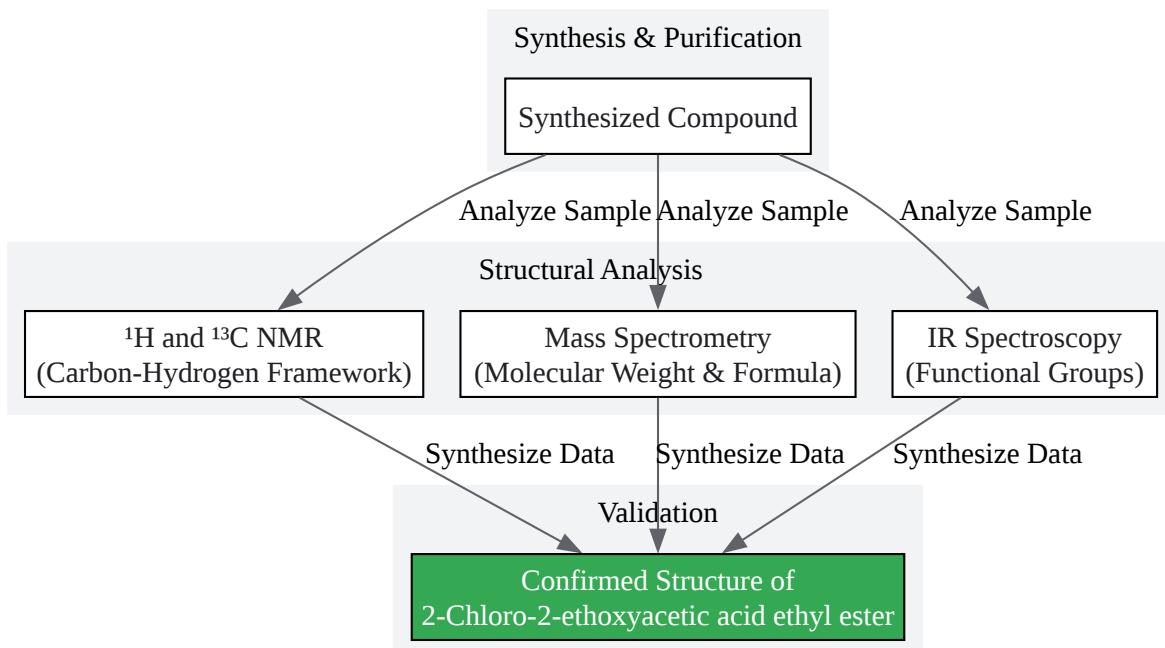
A primary route for synthesizing α -halo esters is the direct halogenation of the corresponding ester. In this case, **2-Chloro-2-ethoxyacetic acid ethyl ester** can be prepared by the chlorination of ethyl ethoxyacetate. The causality behind this choice is the reactivity of the α -

carbon, which is activated by the adjacent ester and ether oxygen atoms, making it susceptible to electrophilic substitution by a chlorinating agent.

Reaction: Ethyl Ethoxyacetate + SO_2Cl_2 \rightarrow **2-Chloro-2-ethoxyacetic acid ethyl ester** + SO_2 + HCl

Experimental Protocol:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO_2 byproducts), add ethyl ethoxyacetate.
- Chlorination: While stirring the reactant, slowly add sulfonyl chloride (SO_2Cl_2) dropwise from the dropping funnel. The reaction is typically performed at a controlled temperature, often starting at room temperature and gently warming to 50-60 °C to ensure completion. The choice of sulfonyl chloride is based on its effectiveness as a chlorinating agent for activated C-H bonds.
- Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
- Workup: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is then subjected to fractional distillation under reduced pressure to remove unreacted starting materials and byproducts, yielding the purified **2-Chloro-2-ethoxyacetic acid ethyl ester**. The reduced pressure is critical to prevent thermal decomposition of the product.
- Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis as detailed in the following section.



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